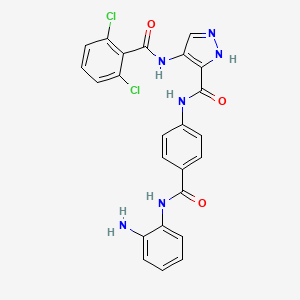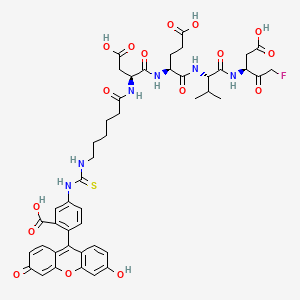
Aristolan-1(10)-en-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aristolan-1(10)-en-9-ol is a sesquiterpene compound known for its unique chemical structure and diverse biological activities. Sesquiterpenes are a class of terpenes that consist of three isoprene units and often exhibit a wide range of pharmacological properties. This compound is particularly notable for its presence in various natural sources, including marine organisms and plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aristolan-1(10)-en-9-ol typically involves the cyclization of farnesyl pyrophosphate, a common precursor in terpene biosynthesis. The reaction conditions often require the use of specific catalysts and solvents to facilitate the cyclization process. For instance, the use of Lewis acids such as aluminum chloride can promote the formation of the desired sesquiterpene structure.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources or the use of biotechnological methods. Extraction from marine organisms or plants involves solvent extraction followed by purification techniques such as chromatography. Biotechnological methods may include the use of genetically engineered microorganisms to produce the compound through fermentation processes.
Analyse Des Réactions Chimiques
Types of Reactions
Aristolan-1(10)-en-9-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the functional groups present in the compound, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, resulting in the formation of ketones or aldehydes.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form alcohols or hydrocarbons.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, forming halogenated derivatives.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound. These derivatives often exhibit different biological activities and can be used in various applications.
Applications De Recherche Scientifique
Aristolan-1(10)-en-9-ol has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules. In biology, it has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development. In medicine, its derivatives are being explored for their therapeutic potential in treating various diseases. In industry, it is used in the formulation of fragrances and flavors due to its unique aroma.
Mécanisme D'action
The mechanism of action of Aristolan-1(10)-en-9-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound’s anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Comparaison Avec Des Composés Similaires
Aristolan-1(10)-en-9-ol can be compared with other sesquiterpene compounds such as aristolane, nardosinane, and neolemnane While these compounds share a similar sesquiterpene backbone, this compound is unique due to its specific functional groups and stereochemistry
List of Similar Compounds
- Aristolane
- Nardosinane
- Neolemnane
Propriétés
Formule moléculaire |
C15H24O |
|---|---|
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
(1aR,3S,7R,7aR,7bS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalen-3-ol |
InChI |
InChI=1S/C15H24O/c1-9-6-5-7-10-12(16)8-11-13(14(11,2)3)15(9,10)4/h7,9,11-13,16H,5-6,8H2,1-4H3/t9-,11-,12+,13+,15+/m1/s1 |
Clé InChI |
ARZRZIVMAWEEFY-PYISLEMLSA-N |
SMILES isomérique |
C[C@@H]1CCC=C2[C@]1([C@H]3[C@H](C3(C)C)C[C@@H]2O)C |
SMILES canonique |
CC1CCC=C2C1(C3C(C3(C)C)CC2O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)






